molecular formula C13H18N2O3S B2725061 N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 920247-53-6

N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2725061
CAS No.: 920247-53-6
M. Wt: 282.36
InChI Key: CMSKZLVHHJFFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide: This compound is characterized by the presence of an oxalamide group, which is a functional group containing two amide bonds connected to an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine. In this case, the amine would be 1-methoxypropan-2-ylamine.

    Introduction of the methylthio phenyl group: This step involves the reaction of the intermediate product with 2-(methylthio)aniline under suitable conditions to form the final compound.

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The oxalamide group can form hydrogen bonds with biological molecules, potentially inhibiting their activity. The methylthio group may also interact with thiol-containing enzymes, affecting their function. Overall, the compound’s effects are mediated through its ability to bind to and modulate the activity of various proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    N1-(1-methoxypropan-2-yl)benzene-1,2-diamine: Similar structure but lacks the oxalamide group.

    Propylene glycol methyl ether: Contains a methoxypropan-2-yl group but lacks the oxalamide and methylthio phenyl groups.

Uniqueness

N1-(1-methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the presence of both the oxalamide and methylthio phenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-9(8-18-2)14-12(16)13(17)15-10-6-4-5-7-11(10)19-3/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSKZLVHHJFFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.